N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
Description
N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2-chlorophenyl group and at position 2 with a 2,2-dimethylpropanamide moiety. Its molecular formula is C₁₄H₁₆ClN₃O₂, with a molecular weight of 293.75 g/mol. The 2-chlorophenyl substituent introduces steric and electronic effects critical for interactions with biological targets .
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-13(2,3)11(18)15-12-17-16-10(19-12)8-6-4-5-7-9(8)14/h4-7H,1-3H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWFPBWHDLVSQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-chlorobenzoic acid with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then treated with carbon disulfide and potassium hydroxide to yield the corresponding 1,3,4-oxadiazole derivative. Finally, the oxadiazole is reacted with 2,2-dimethylpropanoyl chloride to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of industrial-grade reagents and solvents. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce reduced heterocyclic compounds. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the phenyl ring.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Medicine: Research has explored its use as an anti-inflammatory and anticancer agent.
Industry: In materials science, the compound is investigated for its potential use in the development of new polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with molecular targets in biological systems. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to antimicrobial, anti-inflammatory, or anticancer effects. The specific pathways involved depend on the target enzyme and the biological context .
Comparison with Similar Compounds
Substituent Position on the Aromatic Ring
OZE-III (N-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]Pentanamide) :
- Replaces the 2-chlorophenyl group with a 4-chlorophenyl ring.
- Exhibits antimicrobial activity against Staphylococcus aureus (MIC: 8–16 µg/mL). The para-chloro substitution may allow better alignment with bacterial enzyme active sites compared to ortho-substituted analogs .
- Molecular weight: 279.72 g/mol (lighter than the target compound due to a linear pentanamide chain).
- Compound in : Contains a 4-chlorophenyl-substituted thiadiazole core instead of oxadiazole.
Amide Side Chain Modifications
- 2-Chloro-N-{[5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]Methyl}-N-Isopropylacetamide (): Features a chloroacetamide group with an isopropyl substituent (Molecular formula: C₁₄H₁₅Cl₂N₃O₂, MW: 344.2 g/mol).
- Compound in : Contains a 2-(4-chlorophenoxy)-2-methylpropanamide group. The phenoxy group increases electron density via resonance, contrasting with the electron-withdrawing chloro substituent in the target compound. Molecular weight: 440.9 g/mol, suggesting reduced bioavailability .
Heterocycle Variations
Key Comparative Data Table
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Structural Characteristics
The compound has the following molecular formula and weight:
- Molecular Formula : C12H14ClN3O
- Molecular Weight : 251.71 g/mol
The structure incorporates a 1,3,4-oxadiazole ring, which is known for its biological significance. The presence of the 2-chlorophenyl group enhances its pharmacological potential by influencing its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. Preliminary studies have shown that this compound demonstrates notable antibacterial and antifungal activities.
2. Anticancer Properties
Several derivatives of oxadiazole have been evaluated for their anticancer effects. For instance:
- In vitro studies suggest that this compound can inhibit cell proliferation in various cancer cell lines.
- A study reported that oxadiazole derivatives exhibited cytotoxicity against MCF-7 breast cancer cells with IC50 values comparable to standard chemotherapeutic agents like Doxorubicin .
3. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties by modulating inflammatory cytokines and pathways. Research indicates that it could inhibit specific enzymes involved in inflammatory responses.
Comparative Biological Activity
| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50) | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Significant | 15 µM (MCF-7) | Moderate |
| 2-(5-(benzo[d]thiazole)-1,3,4-oxadiazol-2-yl)phenol | Moderate | 1.8 µM (MCF-7) | Not specified |
This table summarizes the biological activity of related compounds and highlights the potential of this compound as a therapeutic candidate.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to inflammation or cancer progression.
- Receptor Modulation : The structural components may facilitate binding to specific receptors or proteins, altering their activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide?
- Methodology : The compound can be synthesized via cyclization of thiosemicarbazide derivatives with POCl₃ under reflux conditions. For example, 5-substituted-1,3,4-oxadiazoles are typically formed by reacting carboxylic acid derivatives with thiosemicarbazide in POCl₃ at 90°C for 3–4 hours, followed by pH adjustment (to 8–9) using ammonia to precipitate the product . Recrystallization from a DMSO/water mixture (2:1) is recommended for purification.
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?
- Methodology : Key NMR signals include:
- ¹H NMR : A singlet for the 2,2-dimethylpropanamide group (δ ~1.2–1.4 ppm for CH₃ groups) and aromatic protons (δ ~7.3–7.8 ppm for the 2-chlorophenyl group).
- ¹³C NMR : Carbonyl signals (C=O) at ~165–170 ppm and aromatic carbons (C-Cl) at ~125–135 ppm .
- Compare experimental shifts with computational predictions (e.g., using ChemDraw or Gaussian) to validate assignments.
Q. What solvents are optimal for recrystallization of this compound?
- Methodology : A 2:1 DMSO/water mixture is effective for recrystallizing oxadiazole derivatives, as demonstrated for structurally similar compounds . Alternatively, pet-ether or ethanol may be used depending on solubility profiles .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?
- Methodology : Grow crystals via slow evaporation of a saturated DMSO solution. Key parameters include:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K.
- Refinement : Achieve an R factor < 0.05 and wR factor < 0.12, with mean σ(C–C) bond lengths ≤ 0.004 Å .
- Analysis : Verify the planarity of the oxadiazole ring and dihedral angles between substituents to assess steric effects.
Q. How can computational chemistry predict the electronic properties of this compound?
- Methodology :
- DFT Calculations : Use B3LYP/6-31G(d) to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution.
- Molecular Docking : Screen against target proteins (e.g., kinases or enzymes) using AutoDock Vina to hypothesize binding modes .
- Validate predictions with experimental data (e.g., UV-Vis spectroscopy for HOMO-LUMO gaps).
Q. What strategies optimize the reaction yield of the oxadiazole core?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance cyclization efficiency.
- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track intermediate formation .
- Kinetic Studies : Vary temperature (70–100°C) and POCl₃ stoichiometry (1–3 equivalents) to identify rate-limiting steps .
Q. How can structure-activity relationships (SAR) guide functionalization of this compound?
- Methodology :
- Analog Synthesis : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) substituents.
- Biological Assays : Test analogs for activity against cancer cell lines (e.g., MTT assay) or microbial strains to correlate substituent effects with potency .
- Statistical Analysis : Use multivariate regression to quantify substituent contributions to activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
